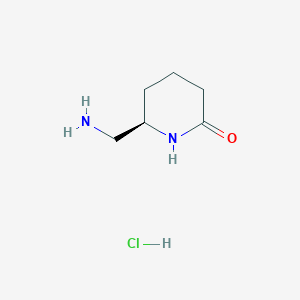

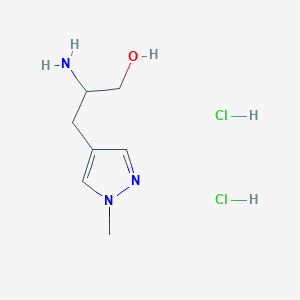

(6R)-6-(Aminomethyl)piperidin-2-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

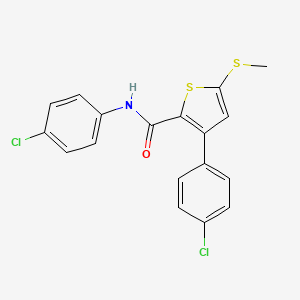

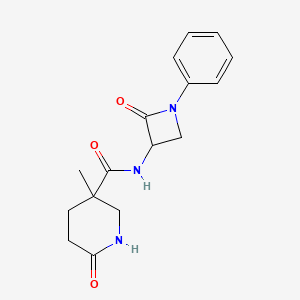

“(6R)-6-(Aminomethyl)piperidin-2-one;hydrochloride” is a chemical compound . It is related to the compound “(S)-5-Amino-piperidin-2-one hydrochloride” which has the empirical formula C5H11ClN2O .

Physical And Chemical Properties Analysis

The molecular weight of a related compound, “(S)-5-Amino-piperidin-2-one hydrochloride”, is 150.61 . For the specific compound “(6R)-6-(Aminomethyl)piperidin-2-one;hydrochloride”, the molecular formula is C6H13ClN2O and the molecular weight is 164.63 .Aplicaciones Científicas De Investigación

Diastereoselective Synthesis

A method has been developed for the diastereoselective hydroxylation of 6-substituted piperidin-2-ones, which is efficient for synthesizing amino acids like (2S,5R)-5-hydroxylysine, crucial for collagen and related proteins. This approach demonstrates the compound's utility in asymmetric synthesis, highlighting its role in producing biologically significant molecules (Marin et al., 2002).

Ligand Complex Formation

Ligands based on 2-(aminomethyl)piperidine have been effectively complexed to various metal centers, showing different coordination geometries. This research underlines the compound's versatility in forming complexes that are useful in polymerization reactions, specifically the ring opening polymerisation of rac-lactide, indicating its potential in polymer science (McKeown et al., 2017).

Coordination Complexes and Polymer Science

The interaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3 forms polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This study showcases the ability of (6R)-6-(Aminomethyl)piperidin-2-one derivatives to participate in the formation of novel coordination complexes, potentially applicable in materials science and catalysis (Klimova et al., 2013).

Glycosidase Inhibition

Isofagomine, a potent β-glucosidase inhibitor synthesized from (6R)-6-(Aminomethyl)piperidin-2-one derivatives, is crucial in studying enzyme inhibition and potential therapeutic applications. This work highlights the compound's importance in developing inhibitors for biological and medicinal applications (Jespersen et al., 1994).

Oxidation and Redox Reactions

Studies on the oxidation of primary alcohols to aldehydes and the structure of redox derivatives of 4-(2-amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidine-1-yloxyl provide insights into the compound's role in facilitating selective chemical transformations, significant in synthetic chemistry and materials science (Einhorn et al., 1996; Sen' et al., 2014).

Safety and Hazards

“(S)-5-Amino-piperidin-2-one hydrochloride”, a related compound, has the hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . It also has the precautionary statements P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313, which provide guidance on how to handle and respond to exposure .

Propiedades

IUPAC Name |

(6R)-6-(aminomethyl)piperidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJYYNNDVQJTDQ-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC(=O)C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6R)-6-(aminomethyl)piperidin-2-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Benzylamino)methyl]thian-4-ol](/img/structure/B2703356.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2703366.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2703367.png)

![3-(4-Methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2703372.png)